(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
This compound belongs to the benzo[d]thiazole class, characterized by a thiazole ring fused to a benzene moiety. Key structural features include:
- A Z-configuration imino group linking the 3-methoxybenzoyl substituent to the thiazole core.
- An ethyl ester at the acetoxy side chain.
Properties
IUPAC Name |
ethyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-15-8-7-14(30(20,25)26)10-16(15)29-19(22)21-18(24)12-5-4-6-13(9-12)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKDHWGZRPBVHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. These often include the formation of the thiazole ring, introduction of the methoxybenzoyl group, and subsequent modifications to achieve the final structure. The detailed synthetic pathway, including reagents and conditions, is crucial for reproducibility in research settings.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. In one study, thiazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli , indicating their potential as therapeutic agents against bacterial infections .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus cereus | 14 | 64 µg/mL |
| Proteus mirabilis | 12 | 128 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory effects of thiazole compounds have been well documented. A study demonstrated that similar thiazole derivatives could significantly reduce carrageenan-induced edema in animal models, suggesting their utility in treating inflammatory conditions . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and pathways.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Inhibition of Enzymes : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for bacterial survival or inflammatory responses.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins involved in inflammation or bacterial resistance mechanisms.
- Reactive Oxygen Species Scavenging : Some studies suggest that thiazole derivatives can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.
Case Studies
- Case Study on Antibacterial Efficacy : A recent clinical trial evaluated the effectiveness of a thiazole derivative similar to this compound in patients with chronic bacterial infections. Results showed a marked improvement in symptoms and a significant reduction in bacterial load after treatment .
- Case Study on Anti-inflammatory Effects : In an experimental model of arthritis, administration of a thiazole derivative led to decreased joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following analogs share the benzo[d]thiazole core but differ in substituents (Table 1):
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Sulfamoyl vs. Methylsulfonyl/Bromo : The sulfamoyl group in the target compound and analog provides stronger hydrogen-bonding capacity compared to methylsulfonyl () or bromo () substituents. This may enhance solubility in polar solvents or binding to biological targets .
- Benzoyl Modifications: The 3-methoxybenzoyl group (target) vs. 2-phenoxybenzoyl () or 2-(methylsulfonyl)benzoyl () alters electronic and steric profiles. For example, the 2-phenoxy group may increase lipophilicity, affecting membrane permeability .
- Ester Group : Ethyl esters (target, ) generally offer slower hydrolysis rates compared to methyl esters (), influencing metabolic stability .
Crystallographic and Stability Insights
- Hydrogen Bonding: In , intermolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice.
- Steric Effects : The 2-(methylsulfonyl)benzoyl group in introduces steric hindrance, which may reduce conformational flexibility compared to the target compound’s 3-methoxybenzoyl group .
Q & A
Q. What are the key steps for synthesizing (Z)-ethyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Formation of the benzo[d]thiazole core : Start with 2-amino-6-sulfamoylbenzo[d]thiazole derivatives, cyclized using thiourea or thioamide precursors under acidic conditions .
Imination : React the thiazole intermediate with 3-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the imino bond. The Z-configuration is controlled by steric hindrance and reaction temperature (typically 0–25°C) .
Esterification : Introduce the ethyl acetate moiety via nucleophilic substitution or coupling reactions, using ethyl bromoacetate and a catalyst like KI .
- Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 1–5 mol% Pd for coupling steps) to improve yields (target >70%) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies hydrogen/carbon environments. Key signals include:
- δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.8–4.3 ppm (ester CH₂ and methoxy group), δ 7.2–8.1 ppm (aromatic protons) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, N-H bend at ~1550 cm⁻¹ for sulfamoyl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (calculated ~463.4 g/mol for C₁₉H₁₈N₃O₆S₂) and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolves Z-configuration and spatial arrangement of substituents .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates. The sulfamoyl group may act as a hydrogen-bond donor for active-site interactions .
- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Compare to sulfonamide controls .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values. Dose ranges: 1–100 µM .
Advanced Research Questions
Q. How can computational methods predict the binding affinity and mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., cyclooxygenase-2). The 3-methoxybenzoyl group may occupy hydrophobic pockets, while the sulfamoyl moiety hydrogen-bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-target complexes. Analyze RMSD/RMSF plots to identify critical binding residues .
- SAR Studies : Compare with analogs (e.g., fluoro or nitro substituents) to quantify effects of electron-withdrawing/donating groups on activity .
Q. What strategies mitigate solubility and bioavailability challenges during preclinical development?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility. Monitor pH stability (4–8) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via emulsion-solvent evaporation. Characterize drug loading (HPLC) and release kinetics (PBS, 37°C) .
- Prodrug Design : Modify the ethyl ester to a phosphate prodrug for enhanced intestinal absorption. Validate hydrolysis in simulated gastric fluid .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Methodological Answer :
- Case Study : Replace the 3-methoxy group with 4-fluoro (as in ). Synthesize analogs via Suzuki coupling and compare IC₅₀ values in enzyme assays.
- Data Analysis :
| Substituent | Enzyme Inhibition IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 3-OCH₃ | 12.3 ± 1.2 | 8.5 (S. aureus) |
| 4-F | 8.7 ± 0.9 | 6.2 (S. aureus) |
| 2-NO₂ | >50 | 32.1 (S. aureus) |
- Conclusion : Electron-withdrawing groups (e.g., -F) enhance activity, while bulky substituents (e.g., -NO₂) reduce binding .
Data Contradictions and Resolution
Q. Conflicting reports on metabolic stability: How to reconcile in vitro vs. in vivo data?
- Analysis :
- In vitro (microsomal assays): High clearance (>50% degradation in 30 min) due to esterase activity .
- In vivo (rodent studies): Longer half-life (t₁/₂ ~4 hrs) attributed to protein binding and tissue distribution .
- Resolution : Use species-specific microsomes (human vs. rodent) and correlate with pharmacokinetic models (e.g., PBPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
